

Application Note: High-Resolution Mass Spectrometry of Octhilinone-d17

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Compound of Interest

Compound Name: Octhilinone-d17

Cat. No.: B562913

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Abstract

This application note details a sensitive and selective method for the quantitative analysis of Octhilinone using high-resolution mass spectrometry (HRMS) with its deuterated internal standard, **Octhilinone-d17**. Octhilinone (OIT) is a widely used biocide and preservative, and monitoring its presence in various matrices is crucial for safety and regulatory compliance.^{[1][2]} This method, employing liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), offers high accuracy and precision for the determination of Octhilinone in complex samples. The use of a stable isotope-labeled internal standard, **Octhilinone-d17**, ensures reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Octhilinone, a member of the isothiazolinone class of biocides, is effective against a broad spectrum of microorganisms and is used as a preservative in numerous industrial and consumer products, including paints, adhesives, and cleaning agents.^{[1][2]} Due to its potential for skin sensitization and other health effects, regulatory bodies have set limits on its concentration in various products.^[2] Consequently, robust and sensitive analytical methods are required for its accurate quantification. High-resolution mass spectrometry provides the necessary selectivity and sensitivity for detecting and quantifying Octhilinone at trace levels.

The inclusion of a deuterated internal standard, **Octhilinone-d17**, is critical for achieving high-quality quantitative results in complex matrices.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for liquid and solid samples is outlined below. Optimization may be required depending on the specific sample matrix.

- Liquid Samples (e.g., water-based adhesives, detergents):
 - Accurately weigh 1.0 g of the homogenized liquid sample into a 50 mL polypropylene centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Spike the sample with the **Octhilinone-d17** internal standard solution to a final concentration of 100 ng/mL.
 - Vortex the tube for 1 minute to ensure thorough mixing.
 - Perform ultrasonic extraction for 30 minutes.
 - Centrifuge the sample at 8000 rpm for 10 minutes.
 - Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
- Solid Samples (e.g., textiles, coated paper):
 - Accurately weigh 0.5 g of the finely cut or ground solid sample into a 50 mL polypropylene centrifuge tube.
 - Add 20 mL of acetonitrile.
 - Spike the sample with the **Octhilinone-d17** internal standard solution to a final concentration of 100 ng/mL.

- Vortex for 1 minute.
- Perform ultrasonic extraction for 60 minutes.
- Centrifuge the sample at 8000 rpm for 10 minutes.
- Take a 10 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of methanol/water (1:1, v/v).
- Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

HRMS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Full MS / dd-MS2 (Data-Dependent MS2) or Parallel Reaction Monitoring (PRM)
Full MS Resolution	70,000
MS/MS Resolution	35,000
Capillary Voltage	3.5 kV
Sheath Gas Flow Rate	40 arbitrary units
Auxiliary Gas Flow Rate	10 arbitrary units
Gas Temperature	320 °C
Collision Energy (HCD)	20, 30, 40 eV (stepped)

Data Presentation

High-Resolution Mass Spectrometry Data

The following table summarizes the expected high-resolution mass-to-charge ratios for the precursor and major product ions of Octhilinine and its deuterated internal standard.

Compound	Formula	Precursor Ion	Calculated m/z	Major Product Ions (m/z)
Octhilinine	C ₁₁ H ₁₉ NOS	[M+H] ⁺	214.1259	114.0578, 86.0970, 57.0704
Octhilinine-d17	C ₁₁ H ₂ D ₁₇ NOS	[M+H] ⁺	231.2323	131.1642, 86.0970, 57.0704

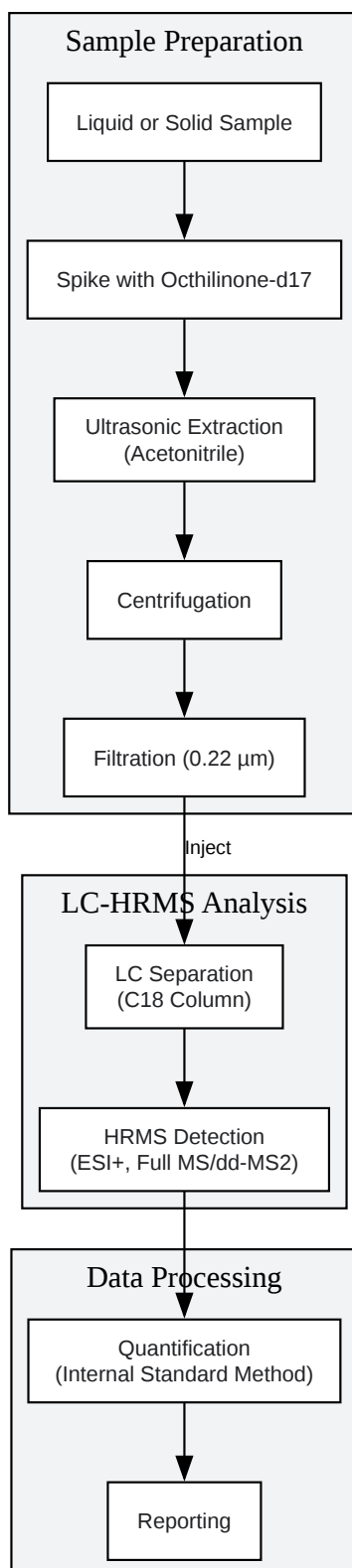
Quantitative Performance

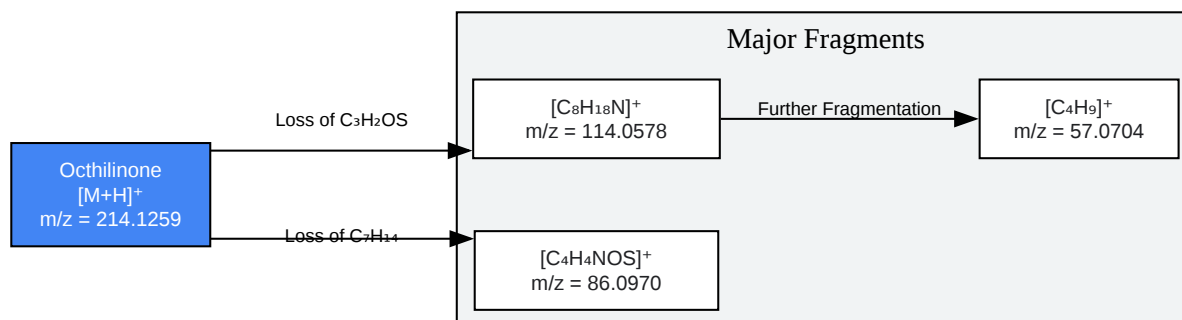
The method performance should be validated according to standard guidelines. The following table presents typical performance characteristics for the quantitative analysis of Oclothilone.

Parameter	Result
Linear Range	1 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)	0.3 - 1.5 ng/mL
Recovery	85% - 110%
Precision (RSD%)	< 15%

Mandatory Visualization

Experimental Workflow





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- To cite this document: BenchChem. [Application Note: High-Resolution Mass Spectrometry of Ocithilinine-d17]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562913#high-resolution-mass-spectrometry-of-ocithilinine-d17]

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